molecular formula C8H5NO2S B1273803 Benzothiazole-5-carboxylic acid CAS No. 68867-17-4

Benzothiazole-5-carboxylic acid

Cat. No. B1273803
CAS RN: 68867-17-4
M. Wt: 179.2 g/mol
InChI Key: RBIZQDIIVYJNRS-UHFFFAOYSA-N
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Patent
US08759334B2

Procedure details

To a suspension of benzothiazole-5-carboxylic acid (1 eq.) in MeOH at 0° C. was added dropwise thionyl chloride (2 eq.). The reaction was stirred at 60° C. for 15 h. The solvents were concentrated under reduced pressure to afford benzothiazole-5-carboxylic acid methyl ester.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]([OH:12])=[O:11])=[CH:9][C:4]=2[N:3]=[CH:2]1.S(Cl)(Cl)=O.[CH3:17]O>>[CH3:17][O:11][C:10]([C:8]1[CH:7]=[CH:6][C:5]2[S:1][CH:2]=[N:3][C:4]=2[CH:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C=NC2=C1C=CC(=C2)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 60° C. for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solvents were concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
COC(=O)C=1C=CC2=C(N=CS2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.